

Application Notes and Protocols for Antibody Conjugation using DOTA-PEG4-alkyne

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Compound of Interest

Compound Name: DOTA-PEG4-alkyne

Cat. No.: B15562985

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Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely employed for its ability to form highly stable complexes with a variety of radionuclides. The **DOTA-PEG4-alkyne** linker offers a versatile platform for antibody conjugation, incorporating a DOTA chelator for radiolabeling, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a terminal alkyne group for covalent attachment to an antibody via click chemistry.^[1]

This document provides detailed protocols for the preparation of azide-modified antibodies and their subsequent conjugation with **DOTA-PEG4-alkyne** using both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, it outlines methods for the characterization of the resulting antibody-DOTA conjugates.

Data Presentation

Table 1: Quantitative Parameters for Antibody-DOTA Conjugation

Parameter	Typical Value/Range	Method of Determination	Reference(s)
Molar Ratio (Linker:Ab)	5:1 to 20:1	---	[2]
Conjugation Efficiency	65-95%	Mass Spectrometry, HPLC	[2]
Drug-to-Antibody Ratio (DAR)	1.0 - 4.0	HIC, RP-HPLC, Mass Spec	[3][4]
Radiochemical Purity (RCP)	>95%	RTLC, HPLC	
Immunoreactivity	>90% of native Ab	ELISA, Flow Cytometry, SPR	

Table 2: Comparison of CuAAC and SPAAC for Antibody Conjugation

Feature	Copper(I)-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)
Catalyst	Copper(I)	None (driven by ring strain)
Reaction Rate	Generally faster	Can be slower, but highly dependent on the strained alkyne
Biocompatibility	Potential for cytotoxicity due to copper catalyst	Highly biocompatible, metal-free
Reagents	Requires a copper source (e.g., CuSO ₄) and a reducing agent (e.g., sodium ascorbate)	Requires a strained alkyne (e.g., DBCO, BCN) on one of the molecules
Complexity	Requires careful control of reaction conditions to prevent protein damage from copper	Simpler reaction setup

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide functionalities onto an antibody, a prerequisite for click chemistry conjugation with **DOTA-PEG4-alkyne**. This can be achieved through the modification of lysine residues.

Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
- Azido-PEG4-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Desalting column (e.g., Zeba™ Spin Desalting Columns)
- Amicon® Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 8.0-8.5, using a desalting column or dialysis.
 - Adjust the antibody concentration to 2-5 mg/mL.
- NHS Ester Stock Solution Preparation:
 - Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
- Conjugation Reaction:

- Add a 10 to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification:
 - Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
 - Concentrate the azide-modified antibody using a centrifugal filter unit.
- Characterization:
 - Determine the final concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
 - Confirm the incorporation of azide groups by mass spectrometry (an increase in mass corresponding to the mass of the Azido-PEG4 moiety should be observed).

Protocol 2: Antibody Conjugation with DOTA-PEG4-alkyne via CuAAC

Materials:

- Azide-modified antibody (from Protocol 1)
- **DOTA-PEG4-alkyne**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- PBS, pH 7.4
- Desalting column

- Amicon® Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DOTA-PEG4-alkyne** in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA in water.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the azide-modified antibody (final concentration ~1-5 mg/mL) and a 5 to 10-fold molar excess of the **DOTA-PEG4-alkyne** stock solution.
 - Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final concentration of 5 mM CuSO₄ and 25 mM THPTA.
 - Add the CuSO₄/THPTA premix to the antibody-alkyne mixture to a final copper concentration of 1 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the DOTA-conjugated antibody using a desalting column to remove the copper catalyst, excess linker, and other small molecules.
 - Concentrate the final conjugate using a centrifugal filter unit.

Protocol 3: Antibody Conjugation with DOTA-PEG4-alkyne via SPAAC

For this protocol, the antibody would need to be modified with a strained alkyne (e.g., DBCO, BCN), and the DOTA-PEG4 moiety would need to have an azide group (DOTA-PEG4-azide). The following protocol assumes the use of an azide-modified antibody and a DOTA-PEG4-DBCO linker.

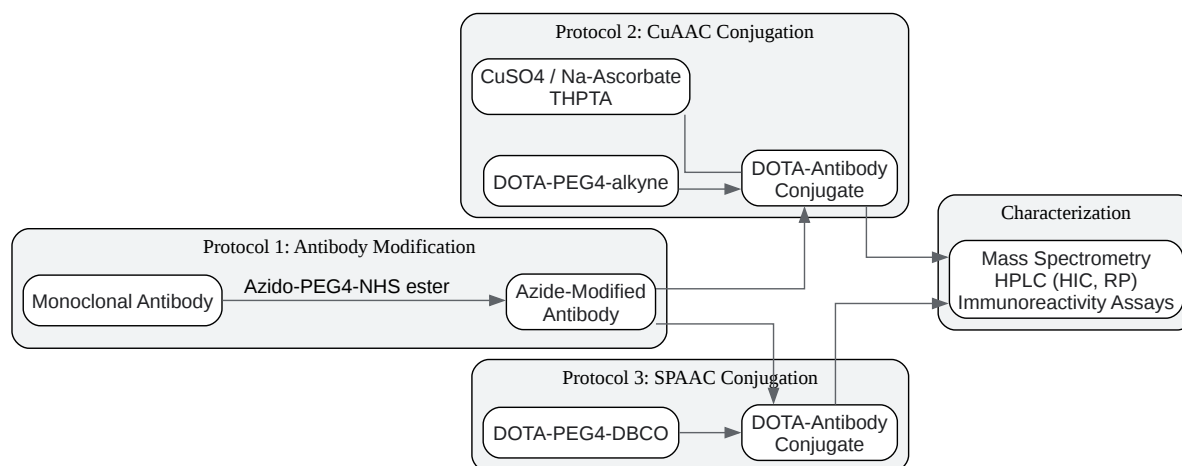
Materials:

- Azide-modified antibody (from Protocol 1)
- DOTA-PEG4-DBCO
- PBS, pH 7.4
- Desalting column
- Amicon® Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

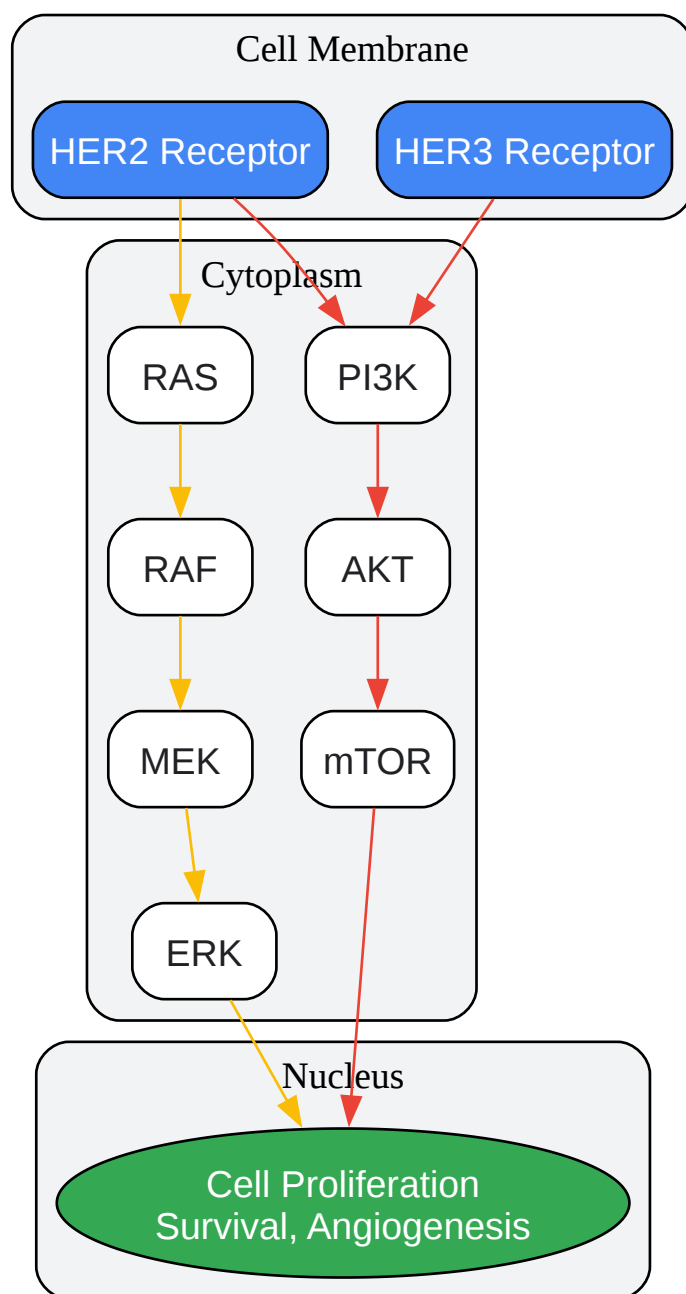
- Reagent Preparation:
 - Prepare a 10 mM stock solution of DOTA-PEG4-DBCO in DMSO.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the azide-modified antibody (final concentration ~1-5 mg/mL) and a 3 to 5-fold molar excess of the DOTA-PEG4-DBCO stock solution.
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
 - Purify the DOTA-conjugated antibody using a desalting column to remove the excess linker.
 - Concentrate the final conjugate using a centrifugal filter unit.

Mandatory Visualization



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Caption: Experimental workflow for antibody conjugation with **DOTA-PEG4-alkyne**.



Simplified HER2 Signaling Pathway

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Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

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